molecular formula C14H11N3O4 B5708758 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide CAS No. 5322-30-5

3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B5708758
CAS No.: 5322-30-5
M. Wt: 285.25 g/mol
InChI Key: AQRZOPLECMITMN-UHFFFAOYSA-N
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Description

3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide is 285.07495584 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Diorganotin(IV) Complexes Derived from Salicylaldehyde Schiff Bases : A study by Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes from Schiff bases, including a derivative similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide. These complexes exhibited significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungal strains. The study also noted their potential as drug compounds due to their better potency compared to free ligands (Devi, Yadav, & Singh, 2019).

Anticancer Potential

  • Thiazolidin-4-one Derivatives : In 2016, Deep et al. synthesized a series of 4-thiazolidinone derivatives, including compounds similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide. These compounds demonstrated notable anticancer activity, highlighting their relevance in the development of new therapeutic agents (Deep et al., 2016).

Schiff Bases and Antibacterial Activity

  • Schiff Bases Derived from 4-Aminobenzoic Acid : Parekh et al. (2005) synthesized Schiff bases, including 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide, and assessed their antibacterial activities. These compounds demonstrated varied effects on different bacterial strains, underscoring the influence of molecular structure on antibacterial activity (Parekh et al., 2005).

Antioxidant Activities

  • Endophytic Streptomyces sp. YIM 67086 : A study by Yang et al. (2015) isolated new benzamides, including derivatives similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide, from endophytic Streptomyces. These compounds exhibited antimicrobial and antioxidant activities (Yang et al., 2015).

Antifungal Agents

  • Thiazol-5-yl Benzamides : Narayana et al. (2004) prepared derivatives including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, showcasing their potential as antifungal agents. This indicates the compound's usefulness in addressing fungal infections (Narayana et al., 2004).

Solid-Phase Synthesis of Functionalised Benzamides

  • Highly Functionalised Benzamides : Grimstrup and Zaragoza (2001) developed a solid-phase synthesis method for highly substituted and functionalised benzamides, offering a pathway to create diverse molecular libraries with potential applications in drug discovery (Grimstrup & Zaragoza, 2001).

Properties

IUPAC Name

3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-14(19)9-2-1-3-11(6-9)16-8-10-7-12(17(20)21)4-5-13(10)18/h1-8,18H,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRZOPLECMITMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416785
Record name CDS1_004034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5322-30-5
Record name CDS1_004034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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